

# A Comprehensive Technical Guide to the Physicochemical Properties of 3-Aminophenol-PEG4-methyl

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## Compound of Interest

Compound Name: 3-Aminophenol-PEG4-methyl

Cat. No.: B11835201

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This technical guide provides a detailed overview of the core physicochemical properties of the novel molecule, **3-Aminophenol-PEG4-methyl**. This compound, which conjugates the aromatic amine and phenol functionalities of 3-aminophenol with a short, hydrophilic polyethylene glycol (PEG) chain, is of interest in various research and drug development applications. The introduction of the methyl-terminated tetra-ethylene glycol (PEG4) chain can modify the solubility, lipophilicity, and other key properties of the parent 3-aminophenol molecule, potentially influencing its biological activity and pharmacokinetic profile.

This document outlines the theoretical physicochemical characteristics of **3-Aminophenol-PEG4-methyl**, provides detailed experimental protocols for their determination, and presents a logical workflow for the characterization of such novel chemical entities.

## Core Physicochemical Properties

The physicochemical properties of **3-Aminophenol-PEG4-methyl** are a composite of its constituent parts: the 3-aminophenol head group and the methyl-PEG4 tail. The following tables summarize the known properties of 3-aminophenol and the calculated or estimated properties for the complete molecule.

Table 1: Physicochemical Properties of 3-Aminophenol

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>7</sub> NO	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	109.13 g/mol	<a href="#">[2]</a>
Appearance	White orthorhombic crystals	<a href="#">[1]</a>
Melting Point	120-124 °C	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	164 °C at 11 mmHg	<a href="#">[1]</a> <a href="#">[2]</a>
Aqueous Solubility	Soluble in hot water	<a href="#">[3]</a>
pKa (amino group)	4.37 (at 20 °C in H <sub>2</sub> O)	<a href="#">[1]</a>
pKa (phenolic group)	9.82 (at 20 °C in H <sub>2</sub> O)	<a href="#">[1]</a>

Table 2: Calculated/Estimated Physicochemical Properties of **3-Aminophenol-PEG4-methyl**

Property	Value	Notes
Molecular Formula	$C_{15}H_{25}NO_5$	Calculated
Molecular Weight	299.36 g/mol	Calculated by adding the molecular weight of 3-aminophenol ( $C_6H_7NO$ , 109.13 g/mol) and methyl-PEG4-amine ( $C_9H_{21}NO_4$ , 207.27 g/mol) <sup>[4][5]</sup> and subtracting the molecular weight of $H_2$ to account for the formation of the C-N bond.
Appearance	Expected to be a viscous liquid or low-melting solid	Based on the properties of similar PEGylated compounds.
Aqueous Solubility	Expected to be enhanced compared to 3-aminophenol	The hydrophilic nature of the PEG chain generally increases water solubility <sup>[6]</sup> .
pKa (amino group)	Estimated to be slightly basic	The pKa of the secondary amine formed will be influenced by the electron-withdrawing effects of the phenyl ring and the PEG chain.
pKa (phenolic group)	Estimated to be acidic	The phenolic proton's acidity is expected to be similar to that of 3-aminophenol.
logP (Octanol-Water Partition Coefficient)	Expected to be lower than 3-aminophenol	The PEG chain will increase the hydrophilicity of the molecule, leading to a lower logP value.

## Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of **3-Aminophenol-PEG4-methyl**.

## Determination of Aqueous Solubility

This protocol describes a standard method for determining the aqueous solubility of a compound.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- **3-Aminophenol-PEG4-methyl**
- Deionized water
- Small test tubes or vials
- Vortex mixer
- Analytical balance
- pH meter
- Spectrophotometer or HPLC system

Procedure:

- Prepare a series of test tubes or vials.
- To each tube, add a pre-weighed amount of **3-Aminophenol-PEG4-methyl**, starting with a small amount (e.g., 1 mg) and increasing incrementally.
- Add a fixed volume of deionized water (e.g., 1 mL) to each tube.
- Vigorously mix the samples using a vortex mixer for a set period (e.g., 1-2 minutes).
- Allow the samples to equilibrate at a constant temperature (e.g., 25 °C) for a specified time (e.g., 24 hours) to ensure saturation.
- After equilibration, visually inspect the tubes for any undissolved solid.

- For the tubes that appear to have fully dissolved the compound, and the first tube that shows undissolved solid, carefully collect the supernatant.
- Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.
- The solubility is determined as the concentration of the compound in the saturated solution.

## Determination of pKa (Acid Dissociation Constant)

This protocol outlines the determination of pKa values using potentiometric titration.[\[11\]](#)[\[12\]](#)[\[13\]](#)

### Materials:

- **3-Aminophenol-PEG4-methyl**
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Deionized water
- pH meter with a suitable electrode
- Burette
- Stir plate and stir bar

### Procedure:

- Accurately weigh a sample of **3-Aminophenol-PEG4-methyl** and dissolve it in a known volume of deionized water.
- Place the solution in a beaker with a stir bar and begin gentle stirring.
- Immerse the calibrated pH electrode into the solution.

- For the determination of the amino group's pKa, titrate the solution with the standardized HCl solution. For the phenolic group's pKa, titrate with the standardized NaOH solution.
- Add the titrant in small, precise increments (e.g., 0.1 mL) from the burette.
- Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
- Continue the titration well past the equivalence point(s).
- Plot the pH of the solution as a function of the volume of titrant added.
- The pKa value is the pH at the half-equivalence point, which can be determined from the titration curve. The equivalence point can be identified as the point of steepest inflection in the curve.

## Determination of logP (Octanol-Water Partition Coefficient)

This protocol describes the shake-flask method for determining the logP value.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials:

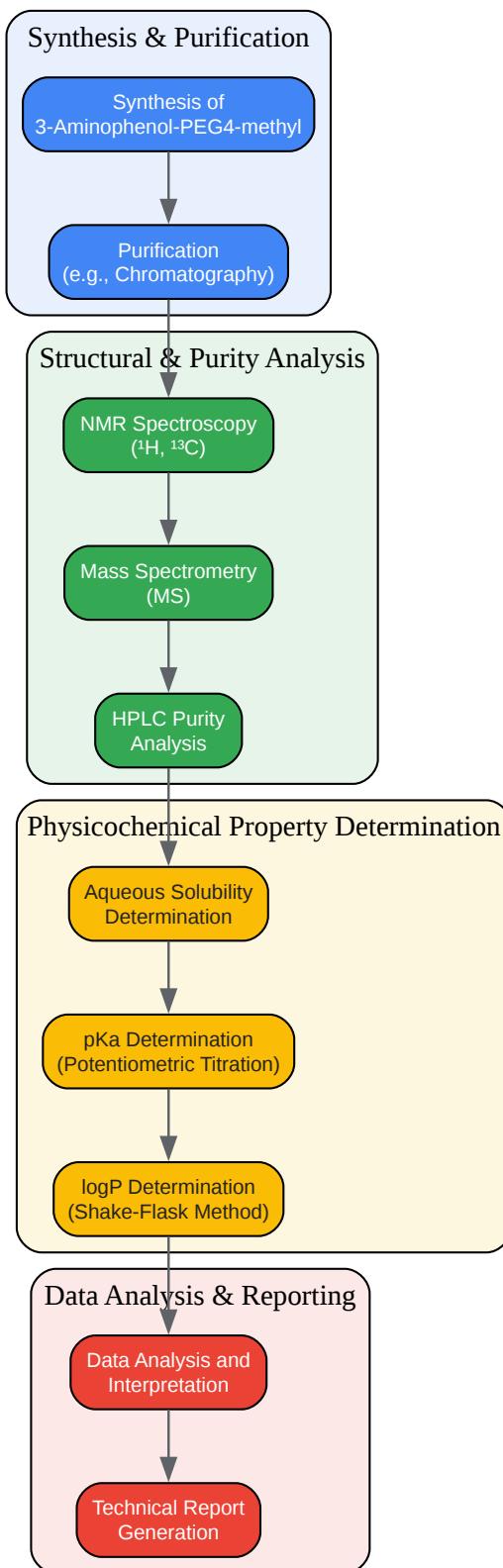
- **3-Aminophenol-PEG4-methyl**
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Centrifuge tubes or separatory funnels
- Shaker or vortex mixer
- Centrifuge
- Analytical method for quantification (e.g., HPLC-UV)

**Procedure:**

- Prepare a stock solution of **3-Aminophenol-PEG4-methyl** in either water or n-octanol.
- In a centrifuge tube or separatory funnel, add a known volume of the n-octanol and the aqueous phase (e.g., equal volumes).
- Add a small, known amount of the stock solution of the compound to the two-phase system.
- Securely cap the tube/funnel and shake vigorously for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.
- Allow the two phases to separate. If an emulsion forms, the mixture can be centrifuged to facilitate phase separation.
- Carefully withdraw a sample from both the n-octanol and the aqueous phase.
- Determine the concentration of the compound in each phase using a suitable and validated analytical method.
- The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
- The logP is the base-10 logarithm of the partition coefficient ( $\log P = \log_{10}(P)$ ).

## Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel entity such as **3-Aminophenol-PEG4-methyl**.

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Caption: Experimental workflow for the synthesis and physicochemical characterization of a novel compound.

This comprehensive guide provides foundational knowledge and practical methodologies for understanding and evaluating the physicochemical properties of **3-Aminophenol-PEG4-methyl**. The presented data and protocols are intended to support further research and development efforts involving this and similar PEGylated molecules.

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